molecular formula C14H12N2O4 B5195886 N-allyl-5-(3-nitrophenyl)-2-furamide CAS No. 6128-57-0

N-allyl-5-(3-nitrophenyl)-2-furamide

Cat. No. B5195886
CAS RN: 6128-57-0
M. Wt: 272.26 g/mol
InChI Key: YXWJCHRJSVOPOY-UHFFFAOYSA-N
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Description

N-allyl-5-(3-nitrophenyl)-2-furamide, also known as ANF, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. ANF is a furan derivative that has been found to exhibit potent anti-inflammatory and anti-cancer properties.

Mechanism of Action

The mechanism of action of N-allyl-5-(3-nitrophenyl)-2-furamide involves the inhibition of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. N-allyl-5-(3-nitrophenyl)-2-furamide binds to the active site of IKKβ, a kinase that activates NF-κB, and inhibits its activity. This leads to the downregulation of pro-inflammatory and pro-cancer genes, resulting in the anti-inflammatory and anti-cancer effects of N-allyl-5-(3-nitrophenyl)-2-furamide.
Biochemical and Physiological Effects:
N-allyl-5-(3-nitrophenyl)-2-furamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, and reduce the expression of COX-2, an enzyme involved in inflammation. N-allyl-5-(3-nitrophenyl)-2-furamide has also been found to induce apoptosis in cancer cells by activating the caspase-dependent pathway. Furthermore, N-allyl-5-(3-nitrophenyl)-2-furamide has been shown to inhibit the migration and invasion of cancer cells, leading to its anti-metastatic effects.

Advantages and Limitations for Lab Experiments

N-allyl-5-(3-nitrophenyl)-2-furamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. N-allyl-5-(3-nitrophenyl)-2-furamide has also been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, N-allyl-5-(3-nitrophenyl)-2-furamide has some limitations for lab experiments. It has poor solubility in water, which can limit its bioavailability and efficacy. N-allyl-5-(3-nitrophenyl)-2-furamide also has a short half-life, which can affect its pharmacokinetics and pharmacodynamics.

Future Directions

N-allyl-5-(3-nitrophenyl)-2-furamide has shown promising results in preclinical studies, and further research is needed to evaluate its potential therapeutic applications. Some future directions for N-allyl-5-(3-nitrophenyl)-2-furamide research include:
1. Development of N-allyl-5-(3-nitrophenyl)-2-furamide derivatives with improved solubility and pharmacokinetics.
2. Evaluation of the efficacy and safety of N-allyl-5-(3-nitrophenyl)-2-furamide in animal models of inflammation and cancer.
3. Investigation of the potential synergistic effects of N-allyl-5-(3-nitrophenyl)-2-furamide with other anti-inflammatory and anti-cancer agents.
4. Exploration of the mechanism of action of N-allyl-5-(3-nitrophenyl)-2-furamide in more detail, including its effects on other signaling pathways involved in inflammation and cancer.
Conclusion:
In conclusion, N-allyl-5-(3-nitrophenyl)-2-furamide is a synthetic compound that has gained significant attention in the field of medicinal chemistry. N-allyl-5-(3-nitrophenyl)-2-furamide exhibits potent anti-inflammatory and anti-cancer properties and has been extensively studied for its potential therapeutic applications. The synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-allyl-5-(3-nitrophenyl)-2-furamide have been discussed in this paper. Further research is needed to evaluate the potential of N-allyl-5-(3-nitrophenyl)-2-furamide as a therapeutic agent for inflammation and cancer.

Synthesis Methods

The synthesis of N-allyl-5-(3-nitrophenyl)-2-furamide involves the reaction of furfurylamine with 3-nitrobenzaldehyde in the presence of acetic acid. The resulting product is then treated with allyl bromide to yield N-allyl-5-(3-nitrophenyl)-2-furamide. The purity and yield of N-allyl-5-(3-nitrophenyl)-2-furamide can be improved by recrystallization and column chromatography.

Scientific Research Applications

N-allyl-5-(3-nitrophenyl)-2-furamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-allyl-5-(3-nitrophenyl)-2-furamide has also been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway. Furthermore, N-allyl-5-(3-nitrophenyl)-2-furamide has been found to exhibit anti-metastatic properties by inhibiting the migration and invasion of cancer cells.

properties

IUPAC Name

5-(3-nitrophenyl)-N-prop-2-enylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c1-2-8-15-14(17)13-7-6-12(20-13)10-4-3-5-11(9-10)16(18)19/h2-7,9H,1,8H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXWJCHRJSVOPOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30367476
Record name 5-(3-Nitrophenyl)-N-(prop-2-en-1-yl)furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30367476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6128-57-0
Record name 5-(3-Nitrophenyl)-N-(prop-2-en-1-yl)furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30367476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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